molecular formula C10H9BrN2S B1662380 5-(4-Bromobenzyl)-1,3-thiazol-2-amine CAS No. 327062-46-4

5-(4-Bromobenzyl)-1,3-thiazol-2-amine

Cat. No. B1662380
M. Wt: 269.16 g/mol
InChI Key: HGWLTZOMQZIUBW-UHFFFAOYSA-N
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Description

“5-(4-Bromobenzyl)-1,3-thiazol-2-amine” is a compound that contains a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms. The “5-(4-Bromobenzyl)” part indicates that a bromobenzyl group is attached to the fifth carbon of the thiazole ring .


Molecular Structure Analysis

The molecular structure of “5-(4-Bromobenzyl)-1,3-thiazol-2-amine” would consist of a thiazole ring with a bromobenzyl group attached to it. The bromobenzyl group would consist of a benzene ring with a bromine atom and a methyl group attached to it .


Chemical Reactions Analysis

Again, while specific reactions involving “5-(4-Bromobenzyl)-1,3-thiazol-2-amine” are not available, similar compounds often undergo reactions such as Suzuki-Miyaura coupling, which is a reaction between an organoborane and a halide or triflate under basic conditions .

Scientific Research Applications

1. Anti-Salmonella Typhi Activity

  • Application Summary : This compound has been used in the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity .
  • Methods of Application : The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine . All compounds were screened for their antibacterial activity against Salmonella typhi .
  • Results : Compounds showed significant activity against Salmonella typhi .

2. Corrosion Inhibition

  • Application Summary : This compound has been used as a corrosion inhibitor for mild steel in acidic environments .
  • Methods of Application : In a 0.50 M H2SO4 solution, the effectiveness of two synthetic thiadiazole derivatives as mild steel corrosion inhibitors were investigated .
  • Results : The results confirm the efficiency of the inhibition increases by raising concentrations of the compound .

3. Antifungal Activity

  • Application Summary : This compound has been used in the synthesis of new antifungal agents .
  • Methods of Application : The compound was prepared by multi-step reaction and characterized by 1H NMR, MS and elemental analyses and single-crystal X-ray structure determination .
  • Results : The results of the study are not specified in the source .

4. Synthesis of Antifungal Agents

  • Application Summary : This compound has been used in the synthesis of new antifungal agents .
  • Methods of Application : The compound was prepared by multi-step reaction and characterized by 1H NMR, MS and elemental analyses and single-crystal X-ray structure determination .
  • Results : The results of the study are not specified in the source .

5. Preparation of Aminomethyl-substituted Biaryl Library

  • Application Summary : This compound has been used to prepare a 20-member aminomethyl-substituted biaryl library via sequential N-alkylation of various amines .
  • Methods of Application : The compound was prepared by multi-step reaction and characterized by 1H NMR, MS and elemental analyses and single-crystal X-ray structure determination .
  • Results : The results of the study are not specified in the source .

6. Synthesis of Antifungal Agents

  • Application Summary : This compound has been used in the synthesis of new antifungal agents . The title compound 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was synthesized .
  • Methods of Application : The compound was prepared by multi-step reaction and characterized by 1H NMR, MS and elemental analyses and single-crystal X-ray structure determination .
  • Results : The results show that the crystal structure exhibits intermolecular π–π stacking .

Future Directions

While specific future directions for “5-(4-Bromobenzyl)-1,3-thiazol-2-amine” are not available, similar compounds have been studied for their potential implications in various fields of research and industry .

properties

IUPAC Name

5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWLTZOMQZIUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromobenzyl)-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NS Finiuk, VP Hreniuh, YV Ostapiuk… - Вiopolymers and …, 2017 - dspace.nbuv.gov.ua
The development of novel efficient substances for anticancer chemotherapy is an important problem of medicinal chemistry. Aim. To evaluate the level of cytotoxic action of novel …
Number of citations: 43 dspace.nbuv.gov.ua

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